molecular formula C13H12O2S B074199 3-(2-Naphthylthio)propionic acid CAS No. 1141-45-3

3-(2-Naphthylthio)propionic acid

Cat. No.: B074199
CAS No.: 1141-45-3
M. Wt: 232.3 g/mol
InChI Key: XMQJAJQNGNSZFY-UHFFFAOYSA-N
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Description

3-(2-Naphthylthio)propionic acid is a versatile and valuable heterobifunctional reagent designed for advanced bioconjugation and protein modification studies. Its core structure features a reactive carboxylic acid terminus, which facilitates efficient coupling to primary amines via standard carbodiimide-mediated chemistry (e.g., EDC/NHS), and a 2-naphthylthio (thionaphthyl) group, which serves as a potent leaving group for subsequent specific conjugation to cysteine sulfhydryl groups. This unique design makes it an excellent tool for creating stable thioether linkages, enabling the cross-linking of biomolecules, the site-specific labeling of proteins and peptides, and the synthesis of complex immunoconjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJAJQNGNSZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333767
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-45-3
Record name 3-(2-Naphthylthio)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 3-(2-Naphthylthio)propionic Acid

The construction of the this compound scaffold can be achieved through various methods, primarily involving the formation of the crucial carbon-sulfur (C-S) bond that constitutes the thioether linkage.

A significant and effective method for synthesizing 3-(arylthio)propionic acids involves the copper-mediated coupling of an aryl iodide with 3-mercaptopropionic acid (3-MPA). doaj.orgthieme-connect.de This reaction has been optimized to produce good to excellent yields of the desired products. The reaction typically utilizes copper(I) oxide (Cu₂O) as the catalyst in refluxing pyridine (B92270). researchgate.net This approach is advantageous as it works well with nonactivated aryl iodides, broadening its applicability to a wide range of substrates, including naphthyl iodides. thieme-connect.de

These 3-(arylthio)propionic acids have also been identified as valuable, odorless surrogates for aryl mercaptans. doaj.org They can be readily converted to the corresponding thiols or disulfides through simple reductive or oxidative cleavage, respectively. researchgate.net

Table 1: Synthesis of Various 3-(Arylthio)propionic Acids via Copper-Catalyzed Coupling researchgate.net

EntryAryl Iodide ReactantProductYield (%)
14-Iodotoluene3-((4-Methylphenyl)thio)propionic acid89
24-Iodoanisole3-((4-Methoxyphenyl)thio)propionic acid91
31-Iodonaphthalene3-(1-Naphthylthio)propionic acid92

This table illustrates the general applicability and high yields of the copper-catalyzed synthesis method for various arylthiopropionic acids, a method directly relevant for the synthesis of the 2-naphthyl isomer.

The formation of the thioether bond can also be approached from the perspective of thiolating a propionic acid precursor. One common strategy is the reaction of a β-halosubstituted carboxylic acid, such as 3-chloropropionic acid, with a thiol under basic conditions. znaturforsch.com In the context of the target molecule, this would involve reacting 3-chloropropionic acid with 2-naphthalenethiol (B184263). The base, often sodium hydroxide, is necessary to deprotonate the thiol, forming a more nucleophilic thiolate anion, and to neutralize the resulting halide anion. znaturforsch.com

Another established route starts with 3-mercaptopropionic acid, which can be S-alkylated using a suitable halide. znaturforsch.comatamankimya.com This method avoids handling potentially unstable or odorous thiols by using the pre-functionalized propionic acid as the sulfur source.

Specifically, creating the this compound structure involves one of two primary disconnections:

Reaction of a Naphthalene-based Thiol with a Propionic Acid Synthon: The most direct method is the nucleophilic attack of 2-naphthalenethiolate (generated from 2-naphthalenethiol and a base) on a propionic acid derivative with a good leaving group at the β-position, such as 3-chloropropionic acid or 3-bromopropionic acid. znaturforsch.com An alternative is the Michael addition of 2-naphthalenethiol to acrylonitrile, followed by hydrolysis of the nitrile to a carboxylic acid.

Reaction of a Naphthalene-based Electrophile with a Thiol-containing Propionic Acid: A highly effective and documented approach is the copper-catalyzed S-arylation of 3-mercaptopropionic acid with a 2-halonaphthalene, typically 2-iodonaphthalene. thieme-connect.deresearchgate.net Studies show that reacting the aryl iodide with 3-mercaptopropionic acid and copper(I) oxide in a solvent like pyridine at reflux temperature provides the 3-(arylthio)propionic acid in high yield. researchgate.net

Chemical Reactivity and Functional Group Transformations of the Core Structure

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the carboxylic acid and the thioether.

The carboxylic acid group in this compound undergoes a range of standard transformations common to this functional group. These reactions allow for the synthesis of various derivatives. atamankimya.com

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.

Amide Formation: The carboxylic acid can be converted to an amide. This is often achieved by first activating the carboxyl group, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine. humanjournals.comnih.gov

Acyl-CoA Thioester Formation: In biological systems, carboxylic acids can be metabolized into reactive acyl-CoA thioester intermediates. researchgate.net This process is catalyzed by acyl-CoA synthetase enzymes and involves the activation of the carboxylate, making it susceptible to acyl substitution reactions. researchgate.netlibretexts.org While thioesters are less reactive than acid chlorides, they are key activated forms of carboxylates in metabolism. libretexts.orglibretexts.org

The thioether (or sulfide) linkage is not merely a passive linker; it is a reactive center that can participate in several important chemical transformations. wikipedia.org

Oxidation: The sulfur atom of the thioether is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone using various oxidizing agents. acs.orgacsgcipr.org The rate of this oxidation is highly dependent on the reagent used. For instance, kinetic studies on aryl thioethers have shown that oxidation by hydrogen peroxide (H₂O₂) under near-physiological conditions is very slow, while oxidation by hypochlorite (B82951) (NaOCl) is significantly faster. acs.org

Table 2: Kinetic Data for Oxidation of an Aryl Thioether by Different Reactive Oxygen Species (ROS) acs.org

Oxidizing AgentConcentrationHalf-life (t₁/₂)
Hydrogen Peroxide (H₂O₂)~200 µM~75 hours
Sodium Hypochlorite (NaOCl)~200 µMSeconds to minutes

This table highlights the differential reactivity of the thioether linkage towards common oxidizing agents.

Cleavage: The carbon-sulfur bond can be cleaved under specific conditions. As noted previously, 3-(arylthio)propionic acids can serve as aryl mercaptan surrogates. researchgate.net The C-S bond can be cleaved reductively using reagents like sodium sulfide (B99878) (Na₂S) to release the free thiol (2-naphthalenethiol). Alternatively, oxidative cleavage with iodine (I₂) can be used to produce the corresponding diaryl disulfide. researchgate.net The sulfur atom can also act as a good leaving group if it is converted into a positively charged sulfonium (B1226848) salt by alkylation. wikipedia.orgyoutube.com

Influence of the Naphthyl Aromatic System on Reactivity

The chemical behavior of this compound is significantly influenced by the electronic properties of the bulky naphthyl group. The sulfur atom acts as a bridge, transmitting electronic effects between the aromatic system and the propionic acid side chain.

In thioethers, the sulfur atom is generally less effective at conjugation with aromatic systems compared to an oxygen atom in an ether linkage. iucr.org In the case of 5-(2-Naphthyl)thio-1-phenyltetrazole, a related compound, studies have shown that the sulfur atom is only slightly conjugated with either the naphthyl or the heterocyclic ring. iucr.org This suggests that in this compound, the electronic influence of the naphthyl group on the propionic acid moiety is modest but not negligible. The naphthyl group, being an electron-rich aromatic system, can participate in various electrophilic substitution reactions, although the thioether group can be sensitive to the reaction conditions. researchgate.net

The sulfur atom itself, being more polarizable and less basic than oxygen, renders the adjacent methylene (B1212753) protons in the propionic acid chain slightly more acidic than in a corresponding ether. masterorganicchemistry.com However, the primary influence on the reactivity of the propionic acid group remains its carboxylic acid function. The reactivity of the thioether linkage, particularly its susceptibility to oxidation, is a key chemical characteristic. acsgcipr.org The presence of the naphthyl group can also impart steric hindrance, potentially influencing the accessibility of reagents to the sulfur atom or the carboxylic acid group.

Advanced Derivatization Strategies for Targeted Research Objectives

Derivatization, the chemical modification of a compound, is a crucial strategy to enhance its properties for specific applications, such as improving analytical detection or modulating biological effects. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but the analysis of carboxylic acids like this compound can sometimes be challenging due to poor ionization efficiency in positive ion mode and potential for weak chromatographic retention. nih.govnih.gov Chemical derivatization can overcome these limitations by introducing a functional group that improves ionization and chromatographic behavior. researchgate.netoup.com

The primary target for derivatization is the carboxylic acid group. Common strategies involve esterification or amidation to introduce a moiety that is readily ionizable, such as a group with a permanent positive charge or a tertiary amine. nih.gov This enhances detection sensitivity in positive-ion electrospray ionization (ESI)-MS. researchgate.net For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility of the analyte. oup.com Silylation is a common technique for this purpose, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net

Table 1: Common Derivatization Reagents for Carboxylic Acids

Derivatization Strategy Reagent Class Example Reagent Purpose for LC-MS/MS
Amidation Carbodiimides & Amines 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine Introduce a basic site for enhanced positive ionization. nih.gov
Esterification Alkylating Agents 2-picolylamine Introduce a readily ionizable group.
Labeling Hydrazine Reagents 4-APEBA (4-(2-(aminooxy)ethyl)pyridinium) Introduce a charged tag for improved sensitivity. nih.gov

| Silylation (for GC) | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. sigmaaldrich.com |

Modifying the structure of this compound can lead to the synthesis of new derivatives with altered or enhanced biological activities. Research into related propanoic acid derivatives has shown that structural modifications can yield compounds with potent biological effects, such as antimicrobial or antiplatelet activity. nih.govnih.gov

For instance, based on the structure of 2-amino-3-(naphth-2-yl)propanoic acid, a series of derivatives were synthesized that showed promise as antiplatelet aggregation agents. nih.gov Modifications typically involve the carboxylic acid group (e.g., forming amides or esters) or the introduction of other functional groups onto the naphthyl ring or the propionic acid backbone. These changes can affect the molecule's polarity, size, and ability to interact with biological targets like enzymes or receptors. nih.gov The synthesis of hydrazones from related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to produce compounds with significant antimicrobial activity. nih.gov

Table 2: Examples of Functional Derivatization Strategies

Target Site Modification Potential Biological Outcome Reference Example
Carboxylic Acid Amide formation Modulation of antiplatelet activity Design of GPIIb/IIIa receptor antagonists. nih.gov
Amino Group (if present) Acylation/Alkylation Altered receptor binding affinity Synthesis of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives. nih.gov
Propionic Acid Backbone Hydrazide/Hydrazone formation Introduction of antimicrobial properties Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov

| Naphthyl Ring | Substitution (e.g., -OH, -OCH₃) | Modified pharmacokinetic properties | Synthesis of 2-(6-methoxy-2-naphthyl)-propionic acid (Naproxen). google.com |

The thioether linkage is a key functional group in this compound, and its sulfur atom can exist in different oxidation states. The most common are the sulfide (thioether), the sulfoxide, and the sulfone. acsgcipr.org The oxidation of the thioether to its corresponding sulfoxide and subsequently to the sulfone is a common and important chemical transformation. acsgcipr.org

This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice, often in the presence of a catalyst. researchgate.netrsc.org The oxidation process significantly alters the chemical and physical properties of the molecule.

Sulfide (Thioether): The original state in this compound. The sulfur is relatively non-polar.

Sulfoxide: The first oxidation product. The introduction of an oxygen atom makes the sulfur atom a chiral center (if the groups attached are different), and significantly increases the polarity of the molecule. Sulfoxides are useful synthetic intermediates.

Sulfone: The second oxidation product. The sulfone group is highly polar and very stable. The presence of a sulfone group can dramatically change the electronic properties and biological activity of the parent molecule. mdpi.com

Controlling the oxidation to stop at the sulfoxide stage can be challenging, as over-oxidation to the sulfone can occur. acsgcipr.org The choice of oxidant and reaction conditions is critical for selective oxidation. researchgate.net

Table 3: Oxidation States of the Sulfur Moiety

Oxidation State Structure Fragment Key Chemical Properties
Sulfide (Thioether) -S- Nucleophilic sulfur, relatively non-polar. masterorganicchemistry.com
Sulfoxide -S(O)- Polar, chiral center at sulfur, can act as a hydrogen bond acceptor.

| Sulfone | -S(O)₂- | Highly polar, electron-withdrawing, chemically stable. mdpi.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Naphthylthio)propionic acid. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are key to assigning each proton to its specific position.

The spectrum is expected to show distinct signals corresponding to the protons of the propionic acid moiety and the naphthyl group. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding.

The two methylene (B1212753) groups of the propionic acid chain (-CH₂-CH₂-) will present as two distinct multiplets. The methylene group adjacent to the sulfur atom (S-CH₂) would be expected to resonate at a different chemical shift compared to the methylene group adjacent to the carbonyl group (-CH₂-COOH), a result of the differing electronic effects of the sulfur and carbonyl functionalities. The splitting of these signals into triplets is anticipated due to coupling with the adjacent methylene protons, following the n+1 rule.

The seven protons of the naphthalene (B1677914) ring system will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns of these aromatic protons are influenced by their position on the rings and the electronic effect of the thioether linkage. The protons on the same ring as the sulfur substituent will be more deshielded than those on the other ring. The complex splitting patterns observed in this region arise from spin-spin coupling between adjacent and sometimes non-adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Naphthyl-H7.0 - 8.5Multiplet7H
-S-CH₂ -~ 3.2Triplet2H
-CH₂ -COOH~ 2.8Triplet2H
-COOH > 10Broad Singlet1H

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in this compound and their electronic nature.

The spectrum is expected to display a total of 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap of signals. The carbonyl carbon of the carboxylic acid group (-COOH) will be the most downfield signal, typically appearing in the range of 170-180 ppm.

The two methylene carbons of the propionic acid chain will have distinct chemical shifts. The carbon atom bonded to the sulfur atom (S-CH₂) will be influenced by the electronegativity of sulfur, while the carbon adjacent to the carbonyl group (-CH₂-COOH) will be deshielded by the carbonyl's electron-withdrawing effect.

The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region, generally between 120 and 140 ppm. The chemical shifts of these carbons are dictated by their position on the ring system and the electronic influence of the thioether substituent. The carbon atom directly bonded to the sulfur will have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C =O170 - 180
Naphthyl-C 120 - 140
-S-C H₂-~ 35
-C H₂-COOH~ 30

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns.

While often employed for the analysis of large biomolecules, MALDI-TOF MS can also be utilized for the characterization of small molecules like this compound, particularly when dealing with complex mixtures or when soft ionization is desired. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules, typically as protonated species [M+H]⁺ or other adducts.

For this compound, a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), would be chosen. acs.org The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C₁₃H₁₂O₂S + H]⁺. The high resolution of the TOF analyzer allows for accurate mass determination, which can confirm the elemental composition of the molecule. The choice of matrix can be critical, and for sulfur-containing compounds like thiophene (B33073) derivatives, specific matrices have been explored to enhance sensitivity. nih.govrsc.org

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through the generation of a reproducible fragmentation pattern. The mass spectrum of this compound obtained by EI reveals a molecular ion peak (M⁺) and several fragment ions that are characteristic of its structure.

The NIST WebBook provides the electron ionization mass spectrum of this compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 232, corresponding to the molecular weight of the compound (C₁₃H₁₂O₂S). The fragmentation pattern includes key ions that can be rationalized by the cleavage of specific bonds within the molecule.

Table 3: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z Relative Intensity Plausible Fragment Structure/Loss
232High[C₁₃H₁₂O₂S]⁺ (Molecular Ion)
159High[C₁₀H₇S]⁺ (Loss of -CH₂CH₂COOH)
127Moderate[C₁₀H₇]⁺ (Naphthyl cation)
73Moderate[CH₂CH₂COOH]⁺

Data sourced from the NIST WebBook.

The fragmentation process likely involves the initial loss of the propionic acid side chain, leading to the stable naphthylthio cation at m/z 159. Further fragmentation can result in the formation of the naphthyl cation at m/z 127.

For the sensitive and selective quantification of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. To enhance the ionization efficiency and chromatographic retention of carboxylic acids, a derivatization step is often employed. researchgate.net

Various derivatization reagents can be used to convert the carboxylic acid group into a more readily ionizable and detectable species. For instance, reagents that introduce a permanently charged group or a group with high proton affinity can significantly improve the sensitivity in positive ion mode electrospray ionization (ESI). oup.comnih.govnih.gov The derivatization can also improve the chromatographic separation of isomers. nih.gov

The derivatized this compound can then be separated by liquid chromatography and detected by tandem mass spectrometry. In MS/MS, the derivatized molecular ion is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity for quantitative analysis. The choice of derivatization reagent and the optimization of LC-MS/MS parameters are crucial for developing a robust analytical method. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. springernature.com In the case of propionic acid and its derivatives, the infrared spectrum displays prominent and characteristic absorption bands. The hydroxyl (O-H) stretching vibrations of the carboxylic acid group are typically observed in the broad range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the acid molecules. docbrown.infonih.gov

Another key feature is the strong absorption from the carbonyl (C=O) stretching vibration, which appears in the region of 1725 to 1700 cm⁻¹. docbrown.info The presence of both the broad O-H and the sharp C=O bands is indicative of a carboxylic acid functional group. docbrown.info For derivatives like 2-phenoxy propionic acid, computational studies using Density Functional Theory (DFT) have been employed to analyze the vibrational spectra in detail. nih.gov The study of interactions in binary mixtures, such as propionic acid with 2-propanol, reveals changes in the vibrational modes due to hydrogen bonding and dipole-dipole interactions. nih.gov Furthermore, the solvent environment can influence the positions of these vibrational bands. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Propionic Acid Derivatives

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Reference
Carboxylic Acid O-H Stretching 3300 - 2500 (broad) docbrown.info
Carbonyl C=O Stretching 1725 - 1700 docbrown.info
Alkyl C-H Stretching 2975 - 2845 docbrown.info

This table is based on data for propanoic acid and its derivatives and serves as a general reference.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The use of near-infrared laser excitation minimizes fluorescence, which can be an issue with other Raman techniques. researchgate.netdtic.mil For naphthoic acid, a related compound, FT-Raman spectra have been recorded and analyzed with the aid of DFT calculations to provide a detailed interpretation of the vibrational modes. nih.gov Similar computational and experimental studies have been conducted on other propionic acid derivatives like 2-phenoxy propionic acid and (E)-2-(2-hydroxybenzylidenamino)-3-(1H-indol-3yl) propionic acid to understand their vibrational characteristics. nih.govnih.gov

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information about bond lengths, bond angles, and crystal packing.

While the specific crystal structure of this compound is not detailed in the provided results, studies on related naphthyl and propionic acid derivatives offer significant insights into the expected structural features. For instance, the crystal structure of 2-(1-Naphthyl)propionic acid has been reported, highlighting the molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net Similarly, the crystal structures of other propionic acid derivatives, like (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid, have been determined, revealing the potential for different crystalline forms (polymorphs or pseudo-polymorphs). ccsenet.org The analysis of naphthyl-containing N-salicylidenaniline derivatives has also demonstrated the existence of polymorphism, where the same compound crystallizes in different structures, which can be characterized by single-crystal and powder X-ray diffraction. rsc.org These studies underscore the importance of crystallization conditions in determining the final solid-state structure.

Other Spectroscopic and Analytical Methods Relevant to Naphthyl-Thiopropionic Acid Systems

Beyond vibrational spectroscopy and X-ray crystallography, other analytical methods are vital for characterizing the electronic properties of these compounds.

Electronic absorption (UV-Vis) and fluorescence spectroscopies probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, while fluorescence involves the emission of light as the excited electrons return to the ground state. The electronic absorption spectra of molecules containing chromophores like the naphthyl group are sensitive to the solvent environment. bau.edu.lb Studies on various analytical indicators have shown that solvent polarity and specific solvent-solute interactions can cause shifts in the position and intensity of absorption bands. bau.edu.lb For naphthyl-containing compounds, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict electronic absorption spectra, which can then be compared with experimental UV-Vis data to understand the electronic transitions involved. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study the properties of organic molecules, providing a good balance between accuracy and computational cost.

The electronic structure of the molecule, which dictates its chemical behavior, can also be analyzed. The distribution of electron density, the nature of chemical bonds, and the partial charges on each atom are key aspects of this analysis. The naphthalene (B1677914) ring is a large, aromatic system, while the thioether linkage and the carboxylic acid group introduce polarity and specific sites for chemical interactions.

Table 1: Representative Optimized Geometrical Parameters for an Aryl Thioalkanoic Acid Moiety (Illustrative) This table presents typical bond lengths and angles for a molecule structurally similar to 3-(2-Naphthylthio)propionic acid, as specific data for the target compound is not available in the cited literature.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC(aryl)-S1.78 Å
S-C(alkyl)1.85 Å
C(alkyl)-C(carboxyl)1.53 Å
C=O1.21 Å
C-O1.36 Å
O-H0.97 Å
Bond AngleC(aryl)-S-C(alkyl)104.5°
S-C(alkyl)-C(alkyl)110.2°
C(alkyl)-C(carboxyl)=O123.5°
O=C-O122.0°

The data in this table is illustrative and based on typical values for similar compounds found in computational chemistry literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the sulfur atom, which has lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the naphthalene ring and the carbonyl group of the carboxylic acid, which can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.netirjweb.com

Table 2: Representative Frontier Molecular Orbital Energies for an Aryl Thioalkanoic Acid (Illustrative) This table provides typical HOMO, LUMO, and energy gap values for a molecule structurally analogous to this compound, as specific data for the target compound is not available in the cited literature.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

The data in this table is illustrative and based on typical values for similar compounds found in computational chemistry literature. researchgate.netresearchgate.net

The thioether group in this compound makes it a candidate for interaction with metal surfaces, a property relevant in fields like materials science and catalysis. DFT calculations can be used to predict the adsorption energy and preferred binding geometry of organosulfur compounds on various surfaces, such as gold, palladium, or silver. umassd.eduresearchgate.netmdpi.com

The sulfur atom can act as a soft base, forming a coordinate bond with soft metal centers. The adsorption energy, calculated as the difference in energy between the combined system (molecule + surface) and the sum of the energies of the isolated molecule and the clean surface, quantifies the strength of this interaction. A more negative adsorption energy indicates a more stable adsorption. mdpi.com The orientation of the molecule on the surface, whether it binds through the sulfur atom, the carboxylic acid group, or the π-system of the naphthalene ring, can also be determined. researchgate.net

Table 3: Representative Adsorption Energies of Organosulfur Compounds on a Gold (111) Surface (Illustrative) This table presents typical adsorption energies for organosulfur molecules on a gold surface. The values are illustrative and intended to represent the type of data obtained from DFT calculations for compounds like this compound.

AdsorbateAdsorption SiteAdsorption Energy (eV)
ThiophenolAu(111)-1.5 to -2.0
Alkyl ThiolAu(111)-1.2 to -1.8
Aromatic ThioetherAu(111)-1.0 to -1.5

The data in this table is illustrative and based on typical values for similar compounds found in computational chemistry literature. mdpi.com

DFT calculations can also provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. dlr.de These parameters are crucial for understanding the stability of the molecule and the spontaneity of reactions in which it participates. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for various chemical transformations can be determined, offering insights into the kinetic and thermodynamic feasibility of these processes. For instance, the acidity of the carboxylic acid group, represented by its pKa value, can be estimated using thermodynamic cycles in conjunction with DFT calculations. Thiocarboxylic acids, for example, are known to be significantly more acidic than their carboxylic acid counterparts. wikipedia.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time in a simulated environment.

The flexible propionic acid chain and the rotatable bond between the sulfur atom and the naphthalene ring allow this compound to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. mdpi.comnih.govmdpi.com By simulating the molecule in different solvents, such as water or an organic solvent, the influence of the environment on its conformational preferences can be investigated. This is particularly important for understanding its behavior in biological systems or in solution-phase applications. The simulations can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a detailed picture of the molecule's flexibility and dynamic nature. mdpi.com

Simulation of Molecular Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. These simulations can elucidate the dynamic interactions between a small molecule, like this compound, and a biological macromolecule, such as a receptor or enzyme. By simulating these interactions, researchers can understand how the compound binds to its target, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein, which are crucial for its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

To build a QSAR model for a series of compounds including this compound, researchers would first synthesize and test a library of related derivatives for a specific biological activity, such as antimicrobial or anti-inflammatory effects. researchgate.netarabjchem.org Then, various molecular descriptors for each compound are calculated. These descriptors quantify different aspects of the molecule's structure, such as its shape, size, lipophilicity, and electronic properties.

QSAR studies on other propionic acid derivatives have demonstrated that antimicrobial activities can be governed by topological parameters like Kier's alpha first-order shape index (κα1) and the valence first-order molecular connectivity index (1χv). researchgate.netarabjchem.org Similarly, for a series of naphthalene derivatives acting as cytochrome P450 (CYP) inhibitors, 3D-QSAR models have shown that hydrophobic and steric properties are crucial for their inhibitory potency. nih.gov A QSAR analysis of this compound and its analogs would identify which of its structural features—the naphthalene ring, the thioether linkage, or the propionic acid side chain—are most important for its biological effect, thereby guiding the design of more potent molecules. mdpi.comnih.gov

Once a statistically robust QSAR model is established, it can be used to predict the efficacy of novel compounds before they are synthesized. researchgate.net This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and testing. rjptonline.org

For example, QSAR models have been successfully developed to predict the inhibitory activity of compounds against various CYP enzymes, which are critical in drug metabolism. researchgate.netfrontiersin.org A validated QSAR model for this compound could be used to screen a virtual library of related structures, predicting their potential activity. The models generate equations that correlate descriptors with activity. While a specific model for this compound is not available, an illustrative example from a QSAR study on other inhibitors might take the form:

pMIC = c1 * (ALogP) + c2 * (LUMO) + c3 * (HBA) + constant

where pMIC is the predicted activity, ALogP is a measure of lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, HBA is the hydrogen bond acceptor count, and c1, c2, c3 are coefficients determined by the model. mdpi.com Such a model would allow for the in silico design of derivatives with potentially enhanced efficacy.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. isfcppharmaspire.com It is widely used to predict the interaction between a small molecule ligand and its protein target.

In a molecular docking study of this compound, the compound would be computationally placed into the active site of a target protein, such as COX-2, a common target for anti-inflammatory drugs. researchgate.netnih.govphyschemres.org The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a calculated binding affinity or energy. nih.gov

Studies on other naphthalene-based inhibitors have successfully used this method to predict binding affinities and understand key interactions. nih.govnih.gov For example, docking of a phthaloyl derivative of a naphthyl-containing propionic acid into the Trypanosoma cruzi trans-sialidase (TcTS) enzyme revealed a high binding affinity and key interactions with amino acid residues like Arg35, Tyr119, and Trp312. conicet.gov.ar A similar study for this compound would identify the most likely binding pose and calculate a docking score, which is an estimate of the binding free energy. This information is crucial for ranking potential drug candidates and understanding the structural basis of their activity.

Below is an example table format that would be generated from a docking study, illustrating the kind of data produced. The values are hypothetical for this compound.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
COX-2This compound-8.5Arg120, Tyr355, Ser530
CYP1A2This compound-7.9Phe226, Gly316
TubulinThis compound-9.1Cys241, Leu255, Ala316

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

By combining molecular docking with knowledge of the target protein's function, a putative mechanism of action can be elucidated. The predicted binding mode from docking can reveal how the compound might interfere with the protein's normal biological function. For example, if docking shows that this compound binds to the active site of an enzyme, it suggests a mechanism of competitive inhibition. nih.gov

Docking studies on naproxen (B1676952) derivatives with the COX-2 enzyme, for instance, have shown how these compounds orient themselves in the active site to form hydrogen bonds and hydrophobic interactions, thereby blocking the enzyme's activity. researchgate.net For this compound, docking could reveal that the carboxylate group forms a critical hydrogen bond with a key residue like Arginine 120 in the COX-2 active site, while the naphthalene moiety engages in hydrophobic interactions within a specific pocket of the enzyme. nih.gov This detailed molecular picture provides a strong hypothesis for the compound's mechanism of action, which can then be tested and validated through further biological experiments. researchgate.net

Mechanistic Studies of Biological Interactions

In Vitro Biological Activities and Subcellular Mechanisms

In vitro studies have been crucial in dissecting the molecular mechanisms underlying the bioactivity of 3-(2-Naphthylthio)propionic acid and its structural analogues. These studies pinpoint specific molecular targets and cellular processes affected by these compounds.

The ability of this compound and its derivatives to inhibit specific enzymes is a key aspect of their mechanism of action. This inhibition spans various enzyme families, including methyltransferases, aminotransferases, and proteases.

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): Thiopropionic acid analogues have been identified as inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), an enzyme that catalyzes the final step in the post-translational modification of many key signaling proteins, including Ras. youtube.comnih.gov ICMT inhibition is a therapeutic strategy of interest because it can selectively suppress Ras activity without the compensation seen with other inhibitors like farnesyltransferase inhibitors. youtube.com For instance, S-Farnesyl-thiopropionic acid triazoles have been developed as potent inhibitors of human ICMT. nih.gov Inhibition of ICMT by small molecules like cysmethynil (B1669675) or by RNA interference can suppress tumor cell growth and induce a form of cell death that is dependent on autophagy. nih.gov Studies on cysmethynil, an indole-based inhibitor, have spurred the development of derivatives with improved drug-like properties, such as lower hydrophobicity. nih.gov

TAA1 (TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1): Naphthylpropionic acid derivatives have been shown to be effective inhibitors of TAA1, a key enzyme in the primary auxin biosynthesis pathway in plants. tocris.comnih.gov One such derivative, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), is a specific inhibitor of TAA1. tocris.com In vitro and in vivo experiments have demonstrated that AONP induces typical auxin-deficient phenotypes in Arabidopsis seedlings, which can be reversed by the application of exogenous indole-3-acetic acid (IAA). tocris.com The inhibitory activity of these compounds is strongly correlated with their binding energy to the TAA1 enzyme. tocris.com

CompoundTarget EnzymeOrganism/SystemObserved EffectReference
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP)TAA1Arabidopsis thalianaInhibition of auxin biosynthesis, auxin-deficient phenotypes. tocris.com
S-Farnesyl-thiopropionic acid triazolesICMTHumanPotent inhibition of enzyme activity. nih.gov
CysmethynilICMTHuman Cancer Cells (HepG2)Induces autophagy-dependent apoptosis and suppresses tumor growth. nih.gov
3-Mercaptopropionic acid (MPA)Glutamic Acid Decarboxylase (GAD)Feline Spinal CordDepletion of GABA, reduction of GABA-mediated responses. rsc.org
Naphthylthio-cysteine derivativesHIV ProteaseIn VitroInhibition of viral protease activity. nih.gov

Enzymes Reliant on Sulfhydryl Groups: 3-Thiopropionic acid and its analogues can interact with enzymes that depend on sulfhydryl groups for their activity. A prominent example is 3-mercaptopropionic acid (MPA), a competitive inhibitor of glutamic acid decarboxylase (GAD). rsc.org GAD is the enzyme responsible for synthesizing the neurotransmitter gamma-aminobutyric acid (GABA). rsc.org By inhibiting GAD, MPA leads to a depletion of GABA in the brain, which can induce convulsions. rsc.orgnih.gov Another related compound, 3-nitropropionic acid, acts as an irreversible inhibitor of succinate (B1194679) dehydrogenase (complex II) in the mitochondrial electron transport chain by binding to its active site. youtube.com

HIV Protease: Derivatives incorporating naphthylthio-cysteine moieties have been designed as inhibitors of HIV protease, an enzyme critical for the lifecycle of the human immunodeficiency virus. nih.gov These inhibitors are often designed based on the structure of known clinical drug candidates to interact with the active site residues of the protease, such as Asp 25 and Asp 25'. nih.goviu.edu For example, inhibitors based on an allophenylnorstatine scaffold incorporating D-cysteine derivatives have shown high potency against both wild-type and drug-resistant HIV strains. nih.gov

While direct binding studies on this compound are limited, research on analogous structures reveals significant interactions with several key receptor families.

N-methyl-d-aspartate (NMDA) Receptors: Naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of NMDA receptors. nih.gov Specifically, 6-alkyl 2-naphthoic acid derivatives can potentiate agonist responses at various GluN1a/GluN2 receptor subtypes. nih.gov These compounds appear to function by stabilizing the active conformation of the GluN2 ligand-binding domain, which increases the channel's open probability and slows its deactivation time. nih.gov This modulatory activity is independent of agonist binding but is sensitive to pH. nih.gov

Retinoic Acid Receptors (RARs): The naphthalene (B1677914) moiety is a common feature in synthetic retinoids designed to interact with nuclear retinoic acid receptors (RARα, β, and γ). nih.gov These receptors are ligand-activated transcription factors that regulate gene expression involved in cell differentiation and growth. nih.gov Synthetic analogues containing thiochromene or dihydronaphthalene ring systems can act as potent RAR antagonists, effectively blocking the activity of retinoid agonists. nih.gov Molecular modeling and in vitro binding assays have shown that compounds can be designed for specificity towards certain RAR isotypes; for instance, the synthetic retinoid EC19 exhibits a preference for RARβ. The binding typically involves a carboxylic acid group forming a key interaction within the receptor's ligand-binding domain. nih.gov

GABA Receptors: The analogue 3-mercaptopropionic acid (MPA) modulates the GABAergic system primarily by inhibiting GABA synthesis, rather than by direct receptor binding. tocris.com Studies have shown that MPA does not alter the binding of GABA or its antagonists to synaptosomal brain membranes. tocris.com However, the resulting depletion of brain GABA levels can enhance the binding of GABA-antagonist drugs to their receptors, thereby increasing their toxicity. tocris.com GABA receptors themselves are typically ligand-gated ion channels (GABA-A) or G-protein coupled receptors (GABA-B) that, when activated, lead to neuronal inhibition. nih.gov

The interaction of these compounds with enzymes and receptors translates into the modulation of broader cellular signaling pathways.

Auxin Biosynthesis Pathway: As an inhibitor of the enzyme TAA1, naphthylpropionic acid derivatives directly modulate the auxin biosynthesis pathway in plants. tocris.com This pathway is a two-step process where tryptophan is converted to indole-3-pyruvic acid (IPyA) by TAA1, and IPyA is then converted to the active auxin, indole-3-acetic acid (IAA), by YUCCA enzymes. nih.gov By blocking the first step, these inhibitors effectively reduce the endogenous levels of IAA, leading to observable developmental changes like stunted growth, which are characteristic of auxin deficiency. tocris.com

GABA-ergic Neurotransmission: 3-Mercaptopropionic acid interrupts GABA-ergic neurotransmission by decreasing the presynaptic synthesis of GABA. nih.gov This reduction in the primary inhibitory neurotransmitter of the central nervous system disrupts the balance between excitation and inhibition. nih.gov The resulting decrease in GABAergic activity can lead to sympathetic nervous system activation, causing effects like hypertension and tachycardia. This mechanism highlights how targeting a key biosynthetic enzyme can have profound effects on a major neurotransmitter pathway. nih.gov

Derivatives containing the naphthylthio group or a related naphthalene structure have demonstrated a range of antiviral activities in vitro.

Anti-HIV Activity: As mentioned, naphthylthio-cysteine derivatives have been synthesized as potent inhibitors of HIV protease. nih.gov One such compound, KNI-1931, not only inhibited the viral protease but also showed high potency against drug-resistant HIV strains, surpassing the performance of established drugs like Ritonavir and Nelfinavir in certain assays. nih.gov

Activity Against Plant Viruses: A series of novel dithioacetal–naphthalene derivatives were synthesized and evaluated for their ability to induce plant resistance to viruses. These compounds showed promising antiviral activity against both tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with structure-activity relationship studies indicating that the naphthalene moiety was crucial for enhancing their activity.

Activity Against Coronaviruses: Naphthyl derivatives have also been explored as potential inhibitors of proteases from coronaviruses, such as SARS-CoV. The papain-like protease (PLpro) is a crucial enzyme for viral replication, and naphthyl derivatives have been shown to bind within its active site, inducing a conformational change that renders the enzyme non-functional. Additionally, other naphthalene-based structures, like certain naphthalimide derivatives, have shown antiviral potency against human coronavirus strains.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more potent and specific compounds.

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. Studies on this compound analogues have identified several key pharmacophoric elements.

For TAA1 Inhibition: In the case of aminooxy-naphthylpropionic acid derivatives that inhibit TAA1, both the aminooxy group and the carboxy group were found to be essential for inhibitory activity. tocris.com Docking simulations confirmed that the inhibitory potency of these compounds correlated with their binding energy to the TAA1 enzyme, underscoring the importance of these functional groups for proper orientation and interaction within the active site. tocris.com

For HIV Protease Inhibition: The design of HIV protease inhibitors is heavily guided by pharmacophore models derived from the enzyme's active site and the structure of known ligands. nih.goviu.edu The hydroxyl group of the inhibitor, which mimics the substrate's transition state, is a critical feature that forms hydrogen bonds with the catalytic aspartate residues (Asp25/25') of the protease. iu.edu The naphthalene ring in naphthylthio-cysteine derivatives serves as a hydrophobic P2/P3 moiety that occupies a corresponding hydrophobic pocket in the enzyme. nih.gov

For ICMT Inhibition: For inhibitors of ICMT, such as S-Farnesyl-thiopropionic acid analogues, the core structure mimics the prenylated cysteine substrate. nih.gov The design of indole-based inhibitors like cysmethynil has focused on modifying the scaffold to improve properties like solubility and cell permeability while maintaining the key interactions that block the enzyme's active site. nih.gov

Impact of Structural Modifications and Derivatization on Potency and Selectivity

Following a comprehensive review of available scientific literature, no specific studies detailing the impact of structural modifications and derivatization on the potency and selectivity of this compound were identified. Research on the structure-activity relationships of related arylpropionic acid derivatives suggests that modifications to the aromatic ring, the propionic acid side chain, and the linking group can significantly influence biological activity. scbt.comnih.gov However, specific data for this compound and its derivatives, including comparative potency and selectivity data, are not present in the reviewed literature.

Mechanistic Investigations in Pre-clinical Models (excluding human clinical data)

Studies in Animal Models for Specific Biological Effects

No preclinical studies using animal models to investigate the specific biological effects of this compound have been reported in the available scientific literature. While animal models are extensively used to study the effects of other propionic acid derivatives, such as in the context of neuroinflammation or metabolic disorders, research specifically focused on this compound is absent from the reviewed sources. sigmaaldrich.comchemicalbook.comnih.gov

Biochemical Assays for Elucidating Enzyme Activity and Protein-Ligand Interactions

There are no specific biochemical assays reported in the scientific literature that elucidate the enzyme activity or protein-ligand interactions of this compound. While general biochemical assays are employed to study the mechanisms of other propionic acid compounds, such as their impact on enzyme kinetics or receptor binding, no such experimental data has been published for this compound itself. nih.govnih.gov

Emerging Applications and Future Research Directions

Role as Chemical Probes and Synthons in Medicinal Chemistry

In the realm of medicinal chemistry, 3-(2-Naphthylthio)propionic acid and its derivatives are gaining recognition as versatile synthons and potential chemical probes for unraveling complex biological processes.

The structural components of this compound make it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. The naphthalene (B1677914) moiety can be incorporated into larger scaffolds to enhance biological activity, while the carboxylic acid group provides a reactive handle for various chemical transformations.

A general and efficient method for the synthesis of 3-(arylthio)propionic acids has been developed, which involves the reaction of aryl iodides with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst. nih.gov This methodology is applicable to a wide range of aryl iodides, including those derived from naphthalene, suggesting a straightforward route to this compound and its analogues. These compounds can then serve as intermediates in the synthesis of various biologically active molecules, such as those with anticancer, monoamine oxidase inhibitory, or antihepatitis activities. thieme-connect.de The thioether linkage can also be a key feature in the design of molecules for drug delivery systems. researchgate.net

The synthesis of novel heterocyclic compounds, which are prevalent in many pharmaceuticals, is another area where this compound can be utilized as a precursor. researchgate.netresearchgate.netacs.orgekb.eg For instance, the carboxylic acid functionality can be used to form amide bonds or participate in cyclization reactions to create diverse heterocyclic systems. The naphthalene group, in turn, can influence the pharmacological properties of the resulting molecules.

Table 1: Potential Bioactive Molecules Derived from 3-(Arylthio)propionic Acid Scaffolds

Potential Bioactive Compound Class Synthetic Utility of 3-(Arylthio)propionic Acid Moiety Potential Therapeutic Application
Novel Heterocycles Serves as a key building block for constructing diverse ring systems. Anticancer, Antimicrobial, Anti-inflammatory
Enzyme Inhibitors The naphthalene and thioether components can interact with enzyme active sites. Neurodegenerative diseases, Infectious diseases

The naphthalene group in this compound possesses intrinsic fluorescence, a property that can be exploited in the development of chemical probes for biochemical assays. researchgate.net Naphthalene-based fluorescent probes are known for their sensitivity and are used to study various biological phenomena. researchgate.net While direct applications of this compound as a probe are still emerging, the foundational photophysical properties of the naphthalene moiety suggest its potential in this area. rsc.org

Furthermore, arylthiopropionic acid derivatives have been investigated for their ability to inhibit enzymes. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. researchgate.netnih.gov The structural similarity of this compound to these compounds suggests that it could also be a candidate for the development of novel enzyme inhibitors. Biochemical assays are crucial for determining the potency and selectivity of such inhibitors. nih.gov The development of fluorescent analogues of biologically active molecules is a key strategy for characterizing their interactions with cellular targets. nih.gov

Potential in Materials Science and Functional Materials Development

The unique combination of a rigid aromatic core and a flexible, functionalizable side chain in this compound makes it a promising candidate for the development of advanced functional materials.

The carboxylic acid and the potential for functionalization of the naphthalene ring in this compound open up possibilities for its use as a monomer in the synthesis of novel polymers. Thioether-containing polymers are a class of materials with interesting properties, including oxidation sensitivity, which can be useful in applications like drug delivery. acs.org The incorporation of the bulky naphthalene group into a polymer backbone could significantly influence the material's thermal and mechanical properties.

One potential route to polymers incorporating this compound is through the formation of polythioesters. acs.org Polythioesters are gaining attention as degradable and recyclable materials. acs.org While the direct polymerization of this compound has not been extensively reported, related monomers containing carboxylic acid and thioether functionalities have been used in the synthesis of functional polyesters and poly(ester amides) through thiol-ene click reactions. acs.orgnih.gov This suggests that this compound could be chemically modified to participate in similar polymerization reactions.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer Type Potential Synthetic Route Anticipated Properties
Polythioester Polycondensation of a diol with a dicarboxylic acid derivative of this compound. Enhanced thermal stability, potential for degradability.
Functional Polyester Thiol-ene reaction of a modified this compound with a polymer containing alkene groups. pH-responsive behavior, tunable properties.

Naphthalene derivatives are widely studied for their applications in organic electronics due to their excellent charge transport properties and stability. advanceseng.com The introduction of sulfur atoms into naphthalene-based molecules can further modulate their electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices. unimore.it

While direct application of this compound in this field is not yet established, related naphthalene-sulfur systems have shown significant promise. For instance, naphthalene diimides, when functionalized with sulfur-containing groups, exhibit enhanced electron mobility. unimore.it The electrochemical and optical properties of multisubstituted naphthalene derivatives with thiophene (B33073) motifs have also been investigated for their potential in electroluminescent devices. thieme-connect.desigmaaldrich.com The photophysics of naphthalene dimers linked by a sulfur bridge are also of interest for controlling electronic transfer. rsc.org These studies on related naphthalene-sulfur systems provide a strong rationale for exploring the electro-optical properties of this compound and its derivatives for applications in organic semiconductors. nih.gov

The aromatic naphthalene core of this compound suggests its potential use in developing materials for adsorption and separation processes. Naphthalene and its derivatives are known to interact with various surfaces and can be selectively adsorbed by certain materials. acs.orgnih.govnih.gov

By functionalizing a solid support with this compound, it may be possible to create a stationary phase for chromatography with selective affinity for certain analytes. The thioether and carboxylic acid groups could also participate in specific interactions, enhancing the selectivity of the separation. Thiol- and thioether-functionalized porous organic polymers have been developed for the simultaneous removal of heavy metal ions and aromatic pollutants from water, demonstrating the utility of these functional groups in separation science. researchgate.netrsc.org

Furthermore, polymer inclusion membranes (PIMs) are an emerging technology for the separation of organic molecules. researchgate.net The incorporation of a functional molecule like this compound into a PIM could lead to membranes with tailored selectivity for specific organic compounds. The development of innovative adsorbents is a key area of research for environmental remediation and industrial purification processes. youtube.com

Agrochemical Potential and Plant Biology Applications of Analogues

The structural characteristics of this compound and its derivatives suggest a promising future in the agrochemical sector, particularly in the development of new plant growth regulators and herbicides.

Role as an Intermediate in Agrochemical Synthesis

3-(Arylthio)propionic acids, the class of compounds to which this compound belongs, are recognized as valuable intermediates in the synthesis of a variety of biologically active molecules. thieme-connect.deresearchgate.net These compounds can serve as stable, odorless precursors to aryl mercaptans and diaryl disulfides, which are important moieties in numerous pharmaceutical and agrochemical compounds. thieme-connect.deresearchgate.netdoaj.org The synthesis of 3-(arylthio)propionic acids is often achieved through a copper-mediated C–S bond formation between an aryl iodide and 3-mercaptopropionic acid. thieme-connect.de

While direct examples of commercial agrochemicals synthesized specifically from this compound are not extensively documented in publicly available literature, the known reactivity of this class of compounds makes them suitable building blocks for creating more complex molecules with potential herbicidal or plant growth-regulating properties. For instance, propionic acid itself has been patented for its use as a pre- and post-emergence herbicide. google.comgoogle.com Furthermore, various derivatives of aryl propionic acids have been explored for a wide range of biological activities, including antibacterial and antifungal properties, which are also relevant in an agricultural context. orientjchem.orgresearchgate.netorientjchem.orgnih.gov

Investigations into Plant Growth Regulation and Biosynthesis Inhibition

Research into naphthalene-containing compounds and propionic acid derivatives has revealed significant potential for influencing plant growth and development. Naphthalene acetic acid (NAA), a well-known synthetic auxin, is widely used to promote rooting and control fruit development. mdpi.com This highlights the general capacity of the naphthalene moiety to interact with plant hormonal pathways.

More specifically, studies on analogues of this compound have provided insights into their potential as plant growth regulators. For example, 1-naphthoxyacetic acid (1-NOA) has been shown to inhibit both auxin influx and efflux, key processes in plant development. nih.gov The non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), which also contains a naphthalene-propionic acid core, has been identified as an inhibitor of PIN-FORMED (PIN) auxin transporters in Arabidopsis. nih.gov This direct interaction with the auxin transport machinery suggests a clear mechanism for its observed effects on plant growth.

Furthermore, research on indole-3-carboxylic acid derivatives has led to the development of potential antagonists of the auxin receptor protein TIR1, resulting in significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. nih.gov Given these findings, it is plausible that this compound and its analogues could exert similar effects, potentially by interfering with auxin signaling or transport. The structural similarity to these known auxin pathway inhibitors makes this a fertile ground for future investigation.

Future Research Trajectories

The ongoing research into this compound and its derivatives points toward several exciting future directions. These include the development of more efficient synthetic methods, a more profound understanding of their biological mechanisms, and the exploration of new application areas.

Novel Synthetic Approaches and Catalyst Development

The synthesis of 3-(arylthio)propionic acids has traditionally relied on methods such as the copper-mediated coupling of aryl halides with 3-mercaptopropionic acid. thieme-connect.deresearchgate.net While effective, there is always a drive to develop more efficient, sustainable, and versatile synthetic routes. Future research is likely to focus on the development of novel catalysts that can facilitate these transformations under milder conditions and with higher yields.

Recent advancements in catalysis, such as the use of palladium-based systems for C-S cross-coupling reactions, offer promising avenues. nih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, is another area of significant interest, aligning with the principles of green chemistry. znaturforsch.com Furthermore, exploring alternative synthetic strategies that avoid the use of pre-functionalized starting materials could broaden the scope and accessibility of these compounds.

Deeper Mechanistic Understanding of Biological Interactions

While the potential of this compound analogues in plant biology is evident, a detailed understanding of their molecular mechanisms of action is still emerging. Future research will need to focus on identifying the specific biological targets of these compounds. Building on the findings that related naphthalene derivatives can inhibit auxin transporters like PIN proteins, a key area of investigation will be to determine if this compound itself or its close analogues share this mechanism. nih.gov

Understanding the structure-activity relationships (SAR) will also be crucial. This involves synthesizing a library of derivatives with systematic modifications to the naphthalene ring, the thioether linkage, and the propionic acid side chain, and evaluating their biological activity. Such studies will provide valuable insights into the key structural features required for potent activity and selectivity, guiding the design of more effective plant growth regulators or other bioactive molecules.

Expansion into Underexplored Application Areas

The biological activities of aryl propionic acid derivatives are not limited to plant biology. This class of compounds is well-known for its anti-inflammatory properties in humans, with ibuprofen (B1674241) and naproxen being prime examples. orientjchem.orgresearchgate.netorientjchem.org This opens up the possibility of exploring the pharmacological potential of this compound and its derivatives in areas beyond agriculture.

Given that derivatives of aryl propionic acids have shown a wide spectrum of biological activities, including anticancer and antimicrobial effects, these are logical areas for future investigation. orientjchem.orgresearchgate.netorientjchem.orgnih.govnih.gov The unique combination of the naphthalene moiety and the thio-propionic acid side chain may confer novel pharmacological properties. Initial screening of this compound and a library of its derivatives against various disease targets could uncover new therapeutic leads.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Naphthylthio)propionic acid in laboratory settings?

A common approach involves hydrogenating precursor compounds such as 3-(naphthyl)-acrylic acid derivatives. For example, catalytic hydrogenation using palladium or platinum catalysts under controlled pressure (1–3 atm) and temperature (25–50°C) can yield the target compound. Purification via recrystallization or column chromatography ensures high purity. Structural analogs like 3-(1-naphthyl)-propionic acid have been synthesized using this method, suggesting its adaptability .

Q. How can researchers characterize the purity and structural integrity of this compound?

Advanced spectroscopic techniques are critical:

  • NMR spectroscopy (¹H, ¹³C, DEPT) confirms molecular structure and functional groups. For example, δ~175 ppm in ¹³C-NMR indicates carboxylic acid groups in similar propionic acid derivatives .
  • Mass spectrometry (MS) verifies molecular weight (e.g., LRMS/FAB for fragmentation patterns).
  • HPLC with UV/Vis or MS detection quantifies purity (>95% is typical for research-grade compounds) .

Q. What are the key regulatory considerations for handling this compound in laboratory environments?

While specific regulatory data for this compound is limited, analogous perfluorinated acids (e.g., perfluorobutane sulfonic acid) are classified as Substances of Very High Concern (SVHC) under EU REACH due to persistence and toxicity. Researchers should follow ECHA guidelines for hazard communication, waste disposal, and exposure monitoring .

Advanced Research Questions

Q. How can environmental detection methods be optimized for trace analysis of this compound in complex matrices?

  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from water or biological samples.
  • Instrumentation : LC-MS/MS with electrospray ionization (ESI) in negative mode enhances sensitivity. For structurally similar acids, limits of detection (LOD) as low as 0.1 ng/L have been achieved .
  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for signal suppression in environmental samples .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature?

  • Controlled stability studies : Incubate the compound at pH 2–12 and temperatures (4°C, 25°C, 40°C) for 1–30 days. Monitor degradation via HPLC and identify byproducts using HRMS.
  • Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) to predict environmental persistence. For example, perfluoroether carboxylic acids show pH-dependent stability, with faster degradation under alkaline conditions .

Q. How does the electronic nature of the naphthylthio group influence the compound’s reactivity in biological or catalytic systems?

  • Electron-withdrawing effects : The thioether linkage and naphthyl group may enhance electrophilic reactivity, facilitating nucleophilic attacks in metabolic pathways or catalysis.
  • Comparative studies : Substitute the naphthyl group with phenyl or fluorinated analogs to assess electronic effects on reaction rates. Fluoromorphic substrates with similar structures exhibit altered binding affinities in enzymatic assays .

Q. What metabolic pathways are hypothesized for this compound in mammalian systems?

  • Phase I metabolism : Cytochrome P450 enzymes may oxidize the thioether group to sulfoxide or sulfone derivatives.
  • Phase II conjugation : Glucuronidation or sulfonation of the carboxylic acid group could enhance excretion.
  • In vitro validation : Use hepatocyte cultures or microsomal assays with LC-HRMS to track metabolites .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Dose-response validation : Replicate studies across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Batch variability : Source compounds from certified suppliers with CoA documentation (e.g., ≥95% purity) .

Q. What computational tools predict the environmental fate of this compound?

  • QSPR models : Use software like EPI Suite to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR).
  • Molecular docking : Simulate interactions with enzymes (e.g., acyl-CoA dehydrogenases) to infer metabolic pathways .

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Reactant of Route 1
3-(2-Naphthylthio)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Naphthylthio)propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.